N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including an oxadiazole ring, an imidazole ring, a benzamide group, and a fluorophenyl group . These groups are common in many pharmaceutical compounds and could potentially give this compound a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. These groups could potentially engage in a variety of intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the oxadiazole ring could potentially be opened under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .Scientific Research Applications
Radiotracer Development for Clinical Diagnostics
Phase 1 Evaluation of Radiotracers : A study focused on evaluating the safety, dosimetry, and characteristics of a specific radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1), highlighting its potential in diagnosing and understanding various diseases, including multiple sclerosis. This research underscores the importance of developing novel compounds for clinical diagnostics, particularly in imaging techniques like PET scans, which are crucial for diagnosing inflammatory diseases (M. Brier et al., 2022).
Understanding Drug Metabolism
Disposition and Metabolism Studies : Another aspect of scientific research applications involves studying the disposition and metabolism of compounds in humans. For example, research on SB-649868, a novel orexin receptor antagonist, provides insights into how drugs are metabolized and eliminated in the human body, offering crucial information for drug development and therapeutic applications (C. Renzulli et al., 2011).
Evaluation of Cellular Proliferation in Tumors
Assessment of Cellular Proliferation : The development and evaluation of compounds like 18F-ISO-1 for PET imaging in patients with malignant neoplasms is another critical area of research. This study illustrates how new compounds can be utilized to assess tumor proliferation, providing valuable insights for cancer diagnosis and the effectiveness of treatments (F. Dehdashti et al., 2013).
Scavenging Reactive Compounds
Metformin and Methylglyoxal : Research into how drugs like metformin can scavenge reactive compounds such as methylglyoxal highlights the potential therapeutic benefits beyond their primary use. This study demonstrates the chemical interactions between metformin and methylglyoxal, leading to the formation of a novel imidazolinone metabolite in humans, which could have implications for reducing diabetic complications (O. Kinsky et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O2/c1-17-3-6-21(13-18(17)2)26(34)30-23-11-4-19(5-12-23)14-33-15-24(29-16-33)27-31-25(32-35-27)20-7-9-22(28)10-8-20/h3-13,15-16H,14H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYCTCKSVMQGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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